Malonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Malonyl chloride is the acyl chloride derivative of malonic acid . It primarily targets the mechanistic target of rapamycin complex 1 (mTORC1), a protein complex that plays a crucial role in cellular growth and nutrient sensing .
Mode of Action
this compound interacts with its targets by inhibiting mTORC1 . This inhibition stems from the structural similarity between ATP and the CoA moiety of malonyl-CoA . Malonyl-CoA specifically binds to the mTOR catalytic pocket, similarly to ATP . This interaction results in the downregulation of other biosynthetic functions controlled by mTORC1, such as protein synthesis .
Biochemical Pathways
this compound affects the fatty acid biosynthesis pathway . It is involved in the production of malonyl-CoA, an intermediate metabolite produced by acetyl-CoA carboxylase 1 (ACC1) and consumed by fatty acid synthase (FAS) . The accumulation of malonyl-CoA inhibits mTORC1 kinase activity .
Pharmacokinetics
It is known that the compound degrades at room temperature after a few days .
Result of Action
The inhibition of mTORC1 by this compound leads to the downregulation of protein synthesis and other biosynthetic functions . This can have significant effects on cellular growth and proliferation .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature . For instance, the compound degrades at room temperature after a few days .
Biochemical Analysis
Biochemical Properties
Malonyl chloride is highly reactive towards nucleophilic substitution reactions, making it an indispensable reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes . It is used in the preparation of a number of cyclic compounds by diacylation . The modification of proteins by malonylation, a process that involves the addition of malonyl groups to lysine residues, plays an important regulatory role in multiple biological processes . This modification can regulate protein localization, enzyme activity, protein stability, and many other biochemical processes .
Cellular Effects
This compound, through its derivative malonyl-CoA, has been linked to the regulation of energy balance . Factors that increase malonyl-CoA levels in cells, such as exercise, decrease triglyceride accumulation in cells . This is related to the fact that these factors concurrently increase fatty acid oxidation, decrease the esterification of fatty acids to form glycerolipids, and increase energy expenditure .
Molecular Mechanism
This compound can be synthesized from malonic acid in thionyl chloride . As a bifunctional compound, it is used in the preparation of a number of cyclic compounds by diacylation . Heating in the presence of non-nucleophilic base gives the ketene derivative O=C=C(H)COCl . The direct inhibition of mTORC1 by malonyl-CoA stems from the structural similarity between ATP and the CoA moiety .
Temporal Effects in Laboratory Settings
The compound degrades at room temperature after a few days
Metabolic Pathways
Malonyl-CoA, a derivative of this compound, is an important central metabolite serving as the basic building block for the microbial synthesis of many pharmaceutically interesting polyketides, but also fatty acid–derived compounds including biofuels . It is involved in various metabolic pathways, including glyoxylate and dicarboxylate metabolism, glycolysis/gluconeogenesis, and the tricarboxylic acid (TCA) cycle .
Subcellular Localization
Malonylated proteins, which could be derived from this compound, are primarily distributed in the chloroplast, cytoplasm, and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malonyl chloride can be synthesized from malonic acid using thionyl chloride (SOCl₂) as a chlorinating agent . The reaction typically proceeds as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{SOCl}_2 \rightarrow \text{CH}_2(\text{COCl})_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where malonic acid is treated with thionyl chloride under controlled temperature and pressure conditions . The reaction is typically carried out in the presence of a solvent such as methylene chloride to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Malonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of acyl chloride groups, this compound readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form malonic acid and hydrochloric acid.
Formation of Cyclic Compounds: this compound can be used in the preparation of cyclic compounds through diacylation reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Methylene chloride, ether
Major Products:
Malonic Acid: Formed through hydrolysis
Cyclic Compounds: Formed through diacylation reactions
Scientific Research Applications
Malonyl chloride is extensively used in scientific research due to its high reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including alkaloids and polymers.
Polymer Chemistry: Acts as a coupling agent in the synthesis of block copolymers by anionic polymerization.
Material Science: Used in the preparation of N-doped titanium dioxide films by molecular layer deposition.
Pharmaceuticals: Employed in the synthesis of complex molecular architectures for drug development.
Comparison with Similar Compounds
Malonyl chloride can be compared with other acyl chlorides such as:
Succinyl Chloride (CH₂(COCl)₂): Similar in structure but derived from succinic acid.
Glutaryl Chloride (CH₂(CH₂COCl)₂): Contains an additional methylene group compared to this compound.
Fumaryl Chloride (C₂H₂(COCl)₂): Derived from fumaric acid and has a different structural arrangement.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in the formation of cyclic compounds through diacylation reactions . This property distinguishes it from other acyl chlorides that may not exhibit the same level of reactivity or versatility in synthetic applications.
Properties
IUPAC Name |
propanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFKXOFMCIXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061860 | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-67-8 | |
Record name | Malonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANEDIOYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for malonyl chloride?
A1: this compound has the molecular formula C3H2Cl2O2 and a molecular weight of 136.94 g/mol.
- IR Spectroscopy: Strong carbonyl (C=O) stretching bands are observed around 1780-1760 cm-1. []
- NMR Spectroscopy: 1H NMR shows a singlet for the methylene protons around 3.8 ppm. 13C NMR exhibits signals for the carbonyl carbons around 165 ppm and the methylene carbon around 45 ppm. []
Q2: Is this compound stable under ambient conditions?
A2: this compound is highly reactive with moisture and readily hydrolyzes to malonic acid. It should be stored under anhydrous conditions. []
Q3: How does this compound react with amines?
A3: this compound reacts with amines to form diamides. This reaction can proceed through a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. [, , ]
Q4: What are some examples of heterocyclic compounds synthesized using this compound?
A4: this compound is a valuable precursor for synthesizing various heterocycles, including:
- Pyrimidones: Reacting this compound with specific nitriles produces substituted 4-chloro-6-pyrimidones. []
- Pyrano-oxazines: Reacting with alkyl or aryl isothiocyanates produces 7-chloro-3-substituted-3,4-dihydro-4,5-dioxo-2-thio-2H,5H-pyrano[3,4-e]-1,3-oxazines. []
- Pyrazolo-condensed 1,3-oxazines: Reacting arylpropynehydrazides with substituted malonyl chlorides yields pyrazolo[5,1-b][1,3]oxazine derivatives. []
Q5: Can this compound be used to synthesize biologically active compounds?
A5: Yes, several studies showcase the synthesis of compounds with potential biological applications:
- Anti-microbial agents: Heterocyclic compounds derived from this compound have demonstrated antimicrobial activity. []
- Anti-cancer agents: Some this compound-derived heterocycles exhibit anticancer activity against specific cell lines. [, ]
- Antioxidant and Antimicrobial agents: Pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines synthesized using this compound were tested for their antioxidant and antimicrobial properties, showing promising results. []
Q6: Are there green chemistry approaches utilizing this compound?
A6: Yes, researchers have explored solvent-free synthesis of methyl this compound and ethyl this compound, offering environmentally friendlier alternatives. []
Q7: How do different bases influence the reaction of this compound with imines?
A7: The choice of base can dictate the reaction pathway and product outcome:
- Weak Nucleophilic Base: Using a weak base like 2-chloropyridine favors the [2+2] cycloaddition pathway, resulting in ethyl trans-β-lactam-3-carboxylates. []
- Strong Nucleophilic Base: Employing a strong base such as N-methylimidazole leads to a [2+2+2] cycloaddition, forming 2,3-dihydro-1,3-oxazin-4-one derivatives. []
Q8: Can this compound be used to introduce specific functional groups?
A8: Yes, this compound can be utilized to introduce:
- α-Keto Ester Functional Groups: Platinum-catalyzed C–H acylation reactions using ethyl chlorooxoacetate, a derivative of this compound, allow for the selective introduction of α-keto esters. []
- Malonyl Groups: Reactions of diiron propanedithiolate complexes with this compound successfully introduce malonyl groups, enabling the synthesis of compounds relevant to the active site of FeFe-hydrogenases. [, ]
Q9: What is a recent application of this compound in material science?
A9: this compound is used to create controlled-release coatings for drug delivery systems by reacting with diols in a molecular layer deposition (MLD) process. This technique allows for precise control over coating thickness and release kinetics. []
Q10: Are computational methods used to study this compound reactions?
A10: Yes, density functional theory (DFT) calculations are employed to study the structure and reactivity of this compound-derived compounds, particularly in the context of modeling FeFe-hydrogenase active sites. []
Q11: How do structural modifications of this compound derivatives impact their activity?
A11: Research on pyridazinone derivatives suggests that substituents on the pyridazinone core, particularly at the 2- and 6-positions, can significantly influence their biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.